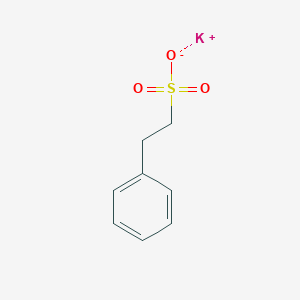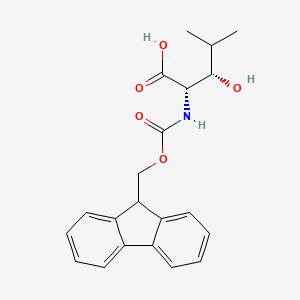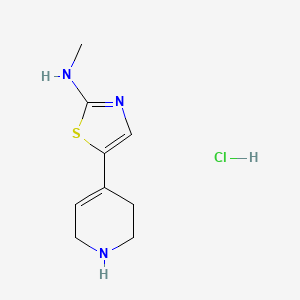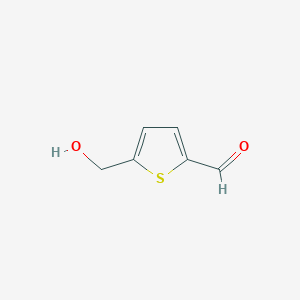![molecular formula C12H9N3 B15251120 2-([2,4'-Bipyridin]-3-yl)acetonitrile](/img/structure/B15251120.png)
2-([2,4'-Bipyridin]-3-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([2,4’-Bipyridin]-3-yl)acetonitrile is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. This specific compound is characterized by the presence of a nitrile group attached to the acetonitrile moiety, which is linked to the 2,4’-bipyridine structure. Bipyridines are known for their versatility and are widely used in coordination chemistry, materials science, and various industrial applications .
准备方法
The synthesis of 2-([2,4’-Bipyridin]-3-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylpyridine with aromatic aldehydes to form azachalcones, which are then reacted with malononitrile dimer to yield the desired compound . The reaction conditions typically involve the use of solvents such as acetonitrile and catalysts like 2,4,6-triphenylpyrylium tetrafluoroborate under blue light irradiation .
Industrial production methods for bipyridine derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
2-([2,4’-Bipyridin]-3-yl)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s nitrile group makes it susceptible to nucleophilic addition reactions, while the bipyridine moiety can participate in coordination chemistry.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of bipyridinium salts.
Common reagents used in these reactions include metal catalysts, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
作用机制
The mechanism of action of 2-([2,4’-Bipyridin]-3-yl)acetonitrile primarily involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable chelates with transition metals. This coordination can influence the electronic properties of the metal center, leading to various catalytic and photophysical effects .
The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound may activate substrates through coordination to the metal center, facilitating various chemical transformations .
相似化合物的比较
2-([2,4’-Bipyridin]-3-yl)acetonitrile can be compared with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine. While all these compounds share the bipyridine core, their properties and applications can differ significantly:
2,2’-Bipyridine: Known for its strong chelating ability and is widely used in coordination chemistry.
4,4’-Bipyridine: Often used in the construction of supramolecular complexes and materials chemistry.
3,3’-Bipyridine: Exhibits unique electronic properties and is used in the development of conductive materials.
The uniqueness of 2-([2,4’-Bipyridin]-3-yl)acetonitrile lies in its specific substitution pattern, which can lead to distinct electronic and photophysical properties, making it suitable for specialized applications in materials science and catalysis .
属性
分子式 |
C12H9N3 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC 名称 |
2-(2-pyridin-4-ylpyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C12H9N3/c13-6-3-10-2-1-7-15-12(10)11-4-8-14-9-5-11/h1-2,4-5,7-9H,3H2 |
InChI 键 |
XBFXANWSZUBKPH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



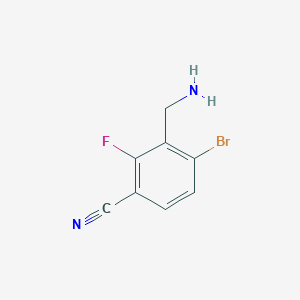
![6'-Methyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B15251041.png)
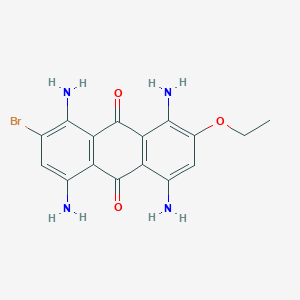

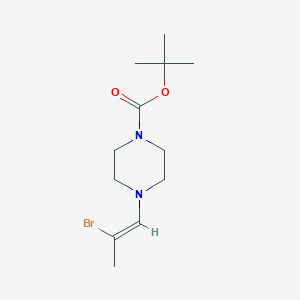
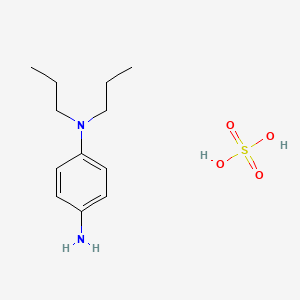
![2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran](/img/structure/B15251083.png)

![(1'R,3a'R,4a'R,8a'R,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyldecahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B15251094.png)
